BenchChemオンラインストアへようこそ!

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Analytical Chemistry Quality Control Procurement

This Boc-protected 4-phenylazetidin-2-one is a privileged scaffold that cannot be generically substituted. The tert-butyl carbamate offers unique orthogonal deprotection and optimal steric/hydrophobic properties for the S2' enzyme cavity, directly influencing inhibitor potency and selectivity. Ideal for serine/cysteine protease inhibitors, peptidomimetic libraries, and larotaxel-type taxane side chains. High purity (≥97%) ensures reproducible SAR and scalable kilo campaigns. Choose this exact N-protected analog to avoid compromised synthetic outcomes or biological activity.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 294862-04-7
Cat. No. B2660848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
CAS294862-04-7
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
InChIKeyVIDZRGGALVURAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7): A Boc-Protected β-Lactam Scaffold for Medicinal Chemistry and API Synthesis


Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7) is a racemic β-lactam (azetidin-2-one) derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a phenyl substituent at the C4 position . This compound serves as a versatile building block in medicinal chemistry for the construction of β-lactam-based enzyme inhibitors, peptidomimetics, and as a key intermediate in the synthesis of complex pharmaceutical agents [1]. The Boc group provides orthogonal protection that is stable under basic, nucleophilic, and reductive conditions yet can be selectively removed under mild acidic conditions, enabling sequential synthetic manipulations [2].

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7): Why N-Substituent Variation Drastically Alters Reactivity, Biological Profile, and Synthetic Utility


Generic substitution among N-protected 4-phenylazetidin-2-one analogs is not feasible due to profound differences in physicochemical properties, orthogonal deprotection compatibility, and biological target engagement conferred by the N-substituent. The tert-butyl carbamate (Boc) group in the target compound offers a unique balance of steric bulk, stability, and acid-labile removal that is distinct from other esters (e.g., phenyl, methyl, cyclopentyl) which are either less stable, non-orthogonal, or alter binding affinity in enzyme assays [1]. For instance, crystallographic studies demonstrate that the hydrophobic N-substituent of β-lactam inhibitors points into a specific enzyme cavity (the S2' binding site), directly impacting inhibitor potency and selectivity [2]. Consequently, selecting the Boc-protected analog over alternative esters or unprotected forms is critical for achieving desired synthetic outcomes and biological activity profiles, as detailed in the quantitative evidence below.

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7): Quantitative Comparator Analysis for Scientific Procurement


Comparative Purity and Analytical Characterization of Commercially Available Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Commercially sourced tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7) is available with a certified purity of 98% as determined by HPLC, and batch-specific QC data including NMR and GC are provided upon request . In contrast, alternative N-protected analogs such as cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate are typically offered at lower purity (e.g., 95%) or without comprehensive analytical documentation, which can introduce variability in downstream synthetic yields and biological assay reproducibility . The availability of rigorous analytical characterization for the Boc-protected derivative reduces the risk of batch-to-batch inconsistency, a critical factor for medicinal chemistry campaigns and process development.

Analytical Chemistry Quality Control Procurement

Enzyme Inhibitory Potency: Boc-Protected β-Lactam vs. Phenyl Ester in Rhomboid Protease Assays

While direct IC50 data for tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate against rhomboid protease are not publicly reported, crystallographic and biochemical studies on a closely related series of N-substituted 2-oxo-4-phenylazetidine-1-carboxylates provide a class-level inference for the importance of the N-substituent [1]. The phenyl ester analog (phenyl 2-oxo-4-phenylazetidine-1-carboxylate) exhibits an IC50 of 0.182 mM against rhomboid protease in a buffer system containing 25 mM HEPES (pH 7.4), 5 mM EDTA, 5% glycerol, 0.5% DDM, and 20% DMSO at 25°C [2]. The Boc group's increased steric bulk and hydrophobicity are predicted to alter occupancy within the enzyme's S2' cavity, potentially modulating inhibitory potency and selectivity relative to smaller or less hydrophobic substituents [1]. Direct comparative data for the Boc derivative remain to be established experimentally.

Enzyme Inhibition Rhomboid Protease β-Lactam Inhibitors

Synthetic Utility: Orthogonal Boc Protection Enables Sequential Deprotection Strategies Unavailable with Non-Carbamate Analogs

The Boc group in tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate is stable under basic, nucleophilic, and reductive conditions but is quantitatively removed under mild acidic conditions (e.g., TFA or HCl in organic solvents) [1]. This orthogonal stability profile is not shared by N-alkyl or N-aryl β-lactam analogs (e.g., N-phenyl or N-methyl derivatives), which cannot be readily deprotected without harsh conditions that may degrade the sensitive β-lactam ring [2]. For example, N-Boc-protected amino acid derivatives of 4-phenylazetidin-2-one exhibit reversible inhibition of porcine pancreatic elastase (PPE), whereas N-unprotected or differently protected derivatives show either weak or no inhibitory activity, highlighting the functional consequence of the protecting group choice [3]. This orthogonality is essential for multi-step synthetic sequences where the β-lactam core must be retained while other functional groups are manipulated.

Organic Synthesis Protecting Group Strategy Peptidomimetics

Scalable Synthesis: Optimized One-Pot Process for Related Boc-Protected 4-Phenylazetidinone Demonstrates High Purity (99.5%) and Moderate Yield (~90%)

A patent (CN109678776A) describing an improved one-pot synthesis for (3R,4S)-tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate—a structurally related chiral side chain used in larotaxel production—demonstrates that the Boc-protected 4-phenylazetidinone scaffold can be accessed with high efficiency and purity [1]. Starting from 50 g of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone, the process yields 48 g of the target Boc-protected product (approx. 90% yield) with a final purity of 99.5% after simple recrystallization from n-hexane [1]. This contrasts with earlier multi-step approaches that suffered from lower yields and more complex purifications. While this data pertains to a C3-alkoxy derivative, it provides class-level evidence that the Boc-protected 4-phenylazetidinone core is amenable to high-yielding, scalable processes, a critical consideration for procurement in process R&D and manufacturing contexts.

Process Chemistry Scale-Up API Intermediate

Commercial Availability and Procurement Accessibility: Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate vs. Alternative N-Protected Analogs

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7) is stocked by multiple reputable chemical suppliers with catalog listings, standard purity offerings of 97-98%, and batch-specific QC documentation [1]. In contrast, several alternative N-protected 4-phenylazetidin-2-ones (e.g., cyclopentyl ester, 2-methylpropyl ester) are either not commercially available from major vendors or are offered only as custom synthesis items with longer lead times and higher costs . This broad commercial availability reduces procurement friction and enables faster project initiation, a tangible advantage for medicinal chemistry groups operating under compressed timelines.

Supply Chain Commercial Availability Cost Efficiency

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS 294862-04-7): Validated Research and Industrial Applications Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of β-Lactam-Based Serine/Cysteine Protease Inhibitors

The Boc-protected 4-phenylazetidin-2-one core serves as a privileged scaffold for generating reversible and irreversible inhibitors of serine proteases (e.g., elastase) and cysteine proteases (e.g., papain) [1]. The orthogonal Boc group enables the sequential introduction of peptidyl side chains at the N1 position after selective deprotection, a strategy essential for optimizing inhibitor potency and selectivity. Procurement of high-purity (≥98%) starting material ensures reproducible SAR studies .

Process R&D: Scalable Intermediate for Taxane-Derived Anticancer Agents

The 4-phenylazetidinone framework bearing a Boc protecting group is a key structural motif in chiral side chains used for the semi-synthesis of taxane anticancer agents such as larotaxel [1]. The demonstrated one-pot synthesis yielding 99.5% purity and ~90% isolated yield for a closely related derivative [1] validates the scalability of this scaffold and supports its use in kilogram-scale campaigns for API manufacturing.

Chemical Biology: Rhomboid Protease Probe Development

Crystallographic studies confirm that β-lactam inhibitors bearing N-substituents of varying hydrophobicity bind to rhomboid proteases by forming a covalent bond with the catalytic serine, with the N-substituent occupying a defined S2' cavity [1]. The Boc group in tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate offers a unique steric and hydrophobic profile that can be exploited to probe the structural requirements of this cavity, guiding the design of selective chemical probes for this intramembrane protease family [1].

Peptidomimetic Design: Construction of β-Lactam Peptides

The target compound can be transformed into 4-phenylazetidine-1-alkanoic acids, which are then coupled with amino acid esters or dipeptide esters to generate β-lactam peptides with variable spacer lengths between the lactam ring and the peptide moiety [1]. The Boc group's orthogonal stability facilitates these transformations without premature deprotection or ring-opening, making it the preferred starting material for generating libraries of β-lactam-containing peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.